![molecular formula C17H19N3 B3035727 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine CAS No. 338410-98-3](/img/structure/B3035727.png)
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
Overview
Description
5,6-Dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine (DMBMBIA) is a synthetic compound that has been used in recent years for a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those related to drug development and pharmacology.
Scientific Research Applications
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been used in a variety of scientific research applications. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, as well as for the study of drug-drug interactions. It has also been used in the study of receptor-ligand interactions, and for the study of enzyme-substrate interactions. Additionally, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been used to study the effects of various drugs on the central nervous system, and to study the effects of various drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine is not yet fully understood. However, it is believed that the compound binds to the active site of a variety of enzymes, including cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism and pharmacokinetics of drugs. Additionally, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine are still being studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism and pharmacokinetics of drugs. Additionally, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate the activity of these receptors.
Advantages and Limitations for Lab Experiments
The use of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those related to drug development and pharmacology. Additionally, it is a relatively inexpensive compound that is readily available. However, there are also some limitations to the use of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine in laboratory experiments. For example, the compound has a relatively short shelf life and must be stored in a cool, dry place. Additionally, the compound can be toxic if not handled properly.
Future Directions
The use of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine in scientific research is still in its early stages. As such, there are a number of potential future directions that could be explored. For example, further research could be conducted into the mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine and its effects on drug metabolism and pharmacokinetics. Additionally, further research could be conducted into the effects of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine on various receptors and enzymes, as well as its possible therapeutic applications. Finally, further research could be conducted into the synthesis of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine and its potential uses in other laboratory experiments.
properties
IUPAC Name |
5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-11-4-6-14(7-5-11)9-20-10-19-17-15(20)8-12(2)13(3)16(17)18/h4-8,10H,9,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZQMPXHVBKEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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